Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, also known as EBPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. EBPC has been found to have a number of advantages and limitations for its use in research, and there are a number of future directions for its use in scientific research.
Scientific Research Applications
Optical Nonlinearity Applications
A study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives similar to Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, to explore their optical nonlinearity. These compounds demonstrated significant nonlinear optical properties, making them potential candidates for optical limiting applications. The findings highlight the role of such compounds in developing materials with desirable optical characteristics for technological advancements (Chandrakantha et al., 2013).
Synthetic Applications in Radical Cyclization
Allin et al. (2005) reported on the utility of 2-(2-Bromophenyl)ethyl groups, similar in structure to Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, as building blocks in radical cyclization reactions to synthesize complex heterocyclic compounds. This synthetic approach offers a versatile method for constructing tri- and tetra-cyclic heterocycles, underscoring the compound's significance in synthetic organic chemistry (Allin et al., 2005).
Corrosion Inhibition
Research conducted by Dohare et al. (2017) on pyranpyrazole derivatives, which share a structural framework with Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel. This study revealed the potential of such compounds in significantly reducing corrosion, suggesting applications in industrial settings to protect metals against degradation (Dohare et al., 2017).
Molecular Structure Analysis
Inkaya et al. (2012) focused on the molecular structure analysis of a pyrazole derivative similar to Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, employing various spectroscopic and computational methods. Such studies are crucial for understanding the compound's molecular geometry, vibrational frequencies, and electronic properties, providing insights into its reactivity and potential applications in material science and molecular engineering (Inkaya et al., 2012).
properties
IUPAC Name |
ethyl 2-benzyl-5-(4-bromophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNSALLNZWKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650184 | |
Record name | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
948293-14-9 | |
Record name | Ethyl 3-(4-bromophenyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948293-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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